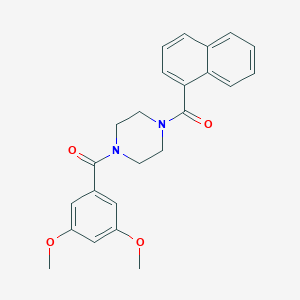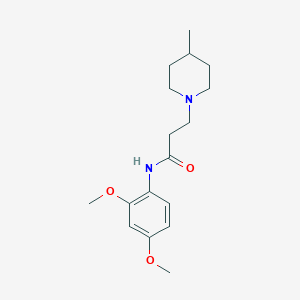
1-(1-Benzoyl-4-piperidinyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzoyl-4-piperidinyl)azepane, also known as BPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a ligand for various receptors in the central nervous system.
Mécanisme D'action
1-(1-Benzoyl-4-piperidinyl)azepane acts as a ligand for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of 1-(1-Benzoyl-4-piperidinyl)azepane is still under investigation, but it is believed to involve interactions with the receptor binding sites.
Biochemical and Physiological Effects:
1-(1-Benzoyl-4-piperidinyl)azepane has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release, leading to increased activity in the central nervous system. It has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, 1-(1-Benzoyl-4-piperidinyl)azepane has been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-Benzoyl-4-piperidinyl)azepane is its high affinity for various receptors in the central nervous system. This makes it a promising candidate for the development of drugs targeting these receptors. However, one limitation of 1-(1-Benzoyl-4-piperidinyl)azepane is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 1-(1-Benzoyl-4-piperidinyl)azepane. One area of interest is the development of drugs targeting dopamine, serotonin, and adrenergic receptors using 1-(1-Benzoyl-4-piperidinyl)azepane as a ligand. Another area of interest is the investigation of the potential neuroprotective effects of 1-(1-Benzoyl-4-piperidinyl)azepane. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(1-Benzoyl-4-piperidinyl)azepane in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(1-Benzoyl-4-piperidinyl)azepane involves the reaction of 4-piperidone with benzyl chloride, followed by reduction with sodium borohydride to yield the desired product. This method has been optimized to produce a high yield of 1-(1-Benzoyl-4-piperidinyl)azepane with good purity.
Applications De Recherche Scientifique
1-(1-Benzoyl-4-piperidinyl)azepane has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have high affinity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of drugs targeting these receptors.
Propriétés
Nom du produit |
1-(1-Benzoyl-4-piperidinyl)azepane |
|---|---|
Formule moléculaire |
C18H26N2O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
[4-(azepan-1-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-10-17(11-15-20)19-12-6-1-2-7-13-19/h3-5,8-9,17H,1-2,6-7,10-15H2 |
Clé InChI |
ZCCHWMPGRXSXGS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)



![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)
![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

